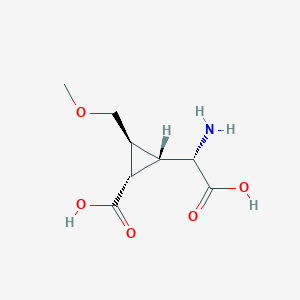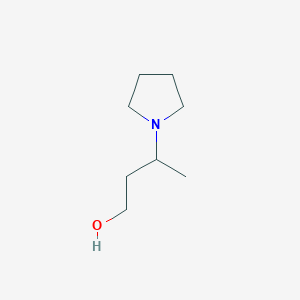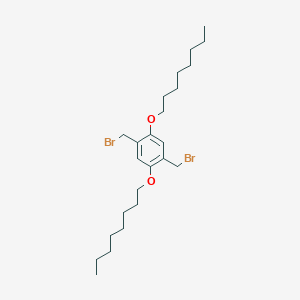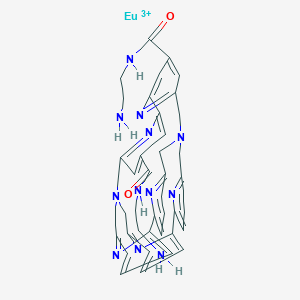
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine, also known as MTEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine selectively binds to and blocks the mGluR5, a G protein-coupled receptor that plays a critical role in synaptic plasticity and neurotransmitter release. By inhibiting the activity of mGluR5, this compound reduces the excitability of neurons and modulates the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It reduces the release of glutamate and dopamine in the brain, which can lead to a decrease in excitotoxicity and neuroinflammation. This compound also enhances synaptic plasticity and promotes the formation of new synapses, which can improve cognitive function. In addition, this compound has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the amygdala and prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine is a highly selective and potent antagonist of mGluR5, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its high potency can also be a limitation, as it may cause off-target effects at higher doses. In addition, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Another direction is the investigation of the long-term effects of this compound on synaptic plasticity and neuroinflammation. Finally, this compound may have potential applications in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder.
Méthodes De Synthèse
The synthesis of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine involves the reaction of 3-methoxymethylcyclopropene with chloroacetic acid, followed by the addition of glycine and a final deprotection step. This method yields this compound with high purity and yield.
Applications De Recherche Scientifique
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in preclinical models. This compound has also been investigated as a potential treatment for fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propriétés
Numéro CAS |
130532-53-5 |
|---|---|
Formule moléculaire |
C8H13NO5 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
(1S,2S,3S)-2-[(S)-amino(carboxy)methyl]-3-(methoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-14-2-3-4(5(3)7(10)11)6(9)8(12)13/h3-6H,2,9H2,1H3,(H,10,11)(H,12,13)/t3-,4-,5+,6-/m0/s1 |
Clé InChI |
KIPYNMRUUNEIEA-UHFFFAOYSA-N |
SMILES isomérique |
COC[C@H]1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N |
SMILES |
COCC1C(C1C(=O)O)C(C(=O)O)N |
SMILES canonique |
COCC1C(C1C(=O)O)C(C(=O)O)N |
Synonymes |
2-(2-carboxy-3-methoxymethylcyclopropyl)glycine cis-MCG-I trans-MCG-I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)




![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)




